molecular formula C24H18ClN3O4S B2686843 N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 902938-07-2

N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B2686843
CAS RN: 902938-07-2
M. Wt: 479.94
InChI Key: LIHPTECKDYUIBI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C24H18ClN3O4S and its molecular weight is 479.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies focus on synthesizing novel compounds with potential antimicrobial properties. For instance, Kerru et al. (2019) prepared a new series of compounds, including N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, which demonstrated potent antimicrobial activity against various bacterial strains like E. coli and B. subtilis with minimum inhibitory concentrations (MICs) indicating strong antibacterial potency (Kerru et al., 2019).

Antitumor and Antifolate Activity

Research on compounds incorporating pyrimidine structures has also highlighted their potential in antitumor activities. Gangjee et al. (2000) explored the effects of C9-methyl substitution and C8-C9 conformational restriction on antifolate and antitumor activity, discovering that certain modifications increased potency against tumor cell growth, suggesting these compounds as promising candidates for cancer treatment (Gangjee et al., 2000).

Anti-inflammatory Applications

In another study, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity, indicating potential applications in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).

Structural Analysis and Crystallography

Subasri et al. (2016) focused on crystal structures of compounds with pyrimidin-2-yl)sulfanyl]acetamide moieties, providing detailed insights into the molecular conformation and intramolecular interactions, which are crucial for understanding the chemical behavior and potential reactivity of such compounds (Subasri et al., 2016).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4S/c1-14-17(25)8-4-9-18(14)26-20(29)13-33-24-27-21-16-7-2-3-10-19(16)32-22(21)23(30)28(24)12-15-6-5-11-31-15/h2-11H,12-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHPTECKDYUIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide

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